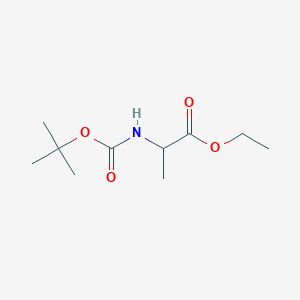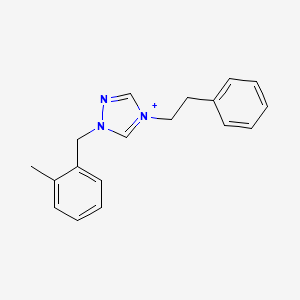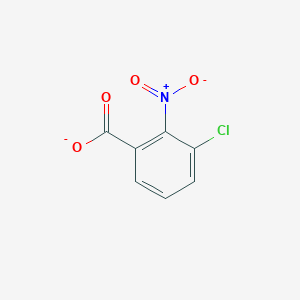
1,3-dicyclohexyl-1H-imidazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dicyclohexyl-1H-imidazol-3-ium: is an organic compound with the molecular formula C15H25N2 . It is a derivative of imidazole, where the hydrogen atoms at positions 1 and 3 are replaced by cyclohexyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dicyclohexyl-1H-imidazol-3-ium can be synthesized through a two-step reaction process. Initially, 1,3-dicyclohexylimidazole is reacted with tetrafluoroboric acid to produce an intermediate. This intermediate is then purified by distillation to obtain the target product .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1,3-Dicyclohexyl-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding imidazolium salts.
Reduction: It can be reduced to form imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazoles .
科学研究应用
1,3-Dicyclohexyl-1H-imidazol-3-ium has a wide range of applications in scientific research:
作用机制
The mechanism by which 1,3-dicyclohexyl-1H-imidazol-3-ium exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and stabilizing transition states. In biological systems, it can interact with specific proteins and enzymes, altering their activity and function .
相似化合物的比较
1,3-Dicyclohexylimidazolium chloride: Similar in structure but with a chloride ion instead of the imidazolium ion.
1,3-Diisopropylbenzimidazolium bromide: Contains isopropyl groups instead of cyclohexyl groups.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Features methyl groups and a trihydroborate ion.
Uniqueness: 1,3-Dicyclohexyl-1H-imidazol-3-ium is unique due to its cyclohexyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective as a catalyst and in applications requiring high stability .
属性
分子式 |
C15H25N2+ |
|---|---|
分子量 |
233.37 g/mol |
IUPAC 名称 |
1,3-dicyclohexylimidazol-1-ium |
InChI |
InChI=1S/C15H25N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h11-15H,1-10H2/q+1 |
InChI 键 |
OTZSBKIHBGXKOY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357048.png)
![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)

![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)





![N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B13357086.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)

